2,4-Dichloro-3-fluoroanisole
Overview
Description
2,4-Dichloro-3-fluoroanisole is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to an anisole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoroanisole typically involves the halogenation of anisole derivatives. One common method includes the selective chlorination and fluorination of anisole under controlled conditions. The reaction conditions often involve the use of chlorinating and fluorinating agents such as chlorine gas and fluorine gas or their respective compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anisole derivatives.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated anisole derivatives.
Scientific Research Applications
2,4-Dichloro-3-fluoroanisole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology and Medicine: The compound is explored for its potential biological activities and as a building block in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluoroanisole involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the anisole ring influences its reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
2,4-Dichloroanisole: Similar in structure but lacks the fluorine atom.
3,4-Dichloroanisole: Similar but with different positions of chlorine atoms.
2,4-Difluoroanisole: Similar but with fluorine atoms instead of chlorine.
Uniqueness: 2,4-Dichloro-3-fluoroanisole is unique due to the combination of both chlorine and fluorine atoms on the anisole ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGODMAHRRRWUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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